3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
Description
3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative characterized by a sulfonyl group at position 3 (3,4-dimethylphenyl-substituted), an ethoxy group at position 6, and a 4-methylpiperazine moiety at position 2. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-5-30-19-7-9-22-21(15-19)24(27-12-10-26(4)11-13-27)23(16-25-22)31(28,29)20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLOACTQAVVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where the quinoline derivative is treated with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the quinoline derivative is reacted with piperazine in the presence of a suitable solvent like ethanol.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the phenyl ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies show that derivatives of quinoline compounds often display significant antibacterial and antifungal activities. The sulfonamide group may enhance these effects by modulating enzyme activities or receptor functions relevant to microbial growth.
- Anticancer Activity : Some quinoline derivatives have been studied for their potential anticancer properties. The mechanism may involve the inhibition of specific cancer cell lines or pathways associated with tumor growth.
Case Studies
-
Antimicrobial Studies :
- A study published in RSC Advances highlighted the synthesis and antimicrobial evaluation of similar quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups exhibited enhanced activity, suggesting that modifications to the structure could lead to improved antimicrobial efficacy .
- Anticancer Research :
Potential Therapeutic Applications
Given its structural characteristics, 3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline holds potential for:
- Development as an Antimicrobial Agent : Its ability to inhibit bacterial growth could make it suitable for further development as an antibiotic.
- Cancer Treatment : Its efficacy in inhibiting cancer cell proliferation positions it as a candidate for further investigation in oncology.
Mechanism of Action
The mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
The following analysis compares the target compound with two structurally related quinoline derivatives identified in the provided evidence (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Sulfonyl Group Variations: The target compound’s 3,4-dimethylphenylsulfonyl group may enhance lipophilicity compared to the 4-methoxybenzenesulfonyl (C769-0981) and 4-chlorophenylsulfonyl (C769-1118) groups . This could influence membrane permeability and target binding.
Position 6 Substituents :
- The 6-ethoxy group in the target compound and C769-1118 contrasts with the 6-chloro group in C769-0981. Ethoxy substituents generally improve metabolic stability compared to chloro groups, which are more prone to nucleophilic displacement .
Piperazine Modifications :
- The 4-methylpiperazine in the target compound and C769-0981 offers a balance between solubility and steric bulk, whereas the 4-phenylpiperazine in C769-1118 introduces aromaticity that may enhance π-π stacking interactions with hydrophobic protein pockets .
Notable Findings
- The microwave-assisted aromatization method described for 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline achieved an 89% yield, suggesting efficiency for analogous quinoline syntheses .
- Pd-catalyzed cross-coupling reactions (as in C769-0981) are widely used for introducing aryl/heteroaryl groups but may require optimization for sterically hindered substrates .
Pharmacological and Physicochemical Predictions
- Solubility : The 4-methylpiperazine moiety may improve aqueous solubility relative to 4-phenylpiperazine derivatives due to reduced aromatic bulk .
- Drug-Likeness: Computational models (e.g., SwissADME) predict moderate bioavailability for the target compound, aligning with trends observed in similar quinoline derivatives .
Biological Activity
3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on various studies that highlight its effects, mechanisms, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a quinoline core substituted with a sulfonyl group and an ethoxy group, along with a piperazine moiety. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing the sulfonyl group have been associated with antibacterial and antifungal activities. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, E. coli |
| Similar Sulfonamides | Antifungal | Candida albicans, Aspergillus niger |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. Notably, sulfonamide derivatives are recognized for their role in inhibiting acetylcholinesterase (AChE) , which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of AChE by this compound may lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including those similar to our compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Enzyme Inhibition Profile : In a comparative study involving several piperazine derivatives, this compound demonstrated promising results in inhibiting AChE with an IC50 value comparable to standard drugs used in clinical settings .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that it exhibits selective cytotoxicity against certain tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By targeting enzymes like AChE, the compound disrupts normal neurotransmission processes.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
